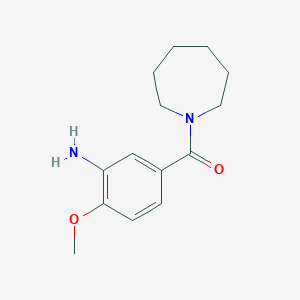

5-(Azepane-1-carbonyl)-2-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-4-methoxyphenyl)-(azepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-18-13-7-6-11(10-12(13)15)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSLCNKONSPRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Azepane 1 Carbonyl 2 Methoxyaniline and Analogous Azepane Aniline Conjugates

Strategic Approaches to Azepane Ring Construction in Nitrogen-Containing Heterocycles

The synthesis of the azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is a topic of significant interest in medicinal and pharmaceutical chemistry. nih.gov Its prevalence in a variety of bioactive natural products and synthetic compounds has driven the development of numerous synthetic strategies. nih.govresearchgate.net These methods are broadly categorized into ring expansion reactions, direct cyclization strategies, and transition metal-catalyzed transformations, each offering distinct advantages in accessing the azepane core.

Ring Expansion Reactions for Azepane Formation

Ring expansion reactions provide a powerful and often stereoselective route to azepane derivatives from more readily available five- or six-membered cyclic precursors. researchgate.netrsc.org This approach circumvents the challenges of direct seven-membered ring cyclization by leveraging the thermodynamic driving force of strain release or rearrangement. nih.gov

Key strategies in this category include:

Piperidine (B6355638) Ring Expansion : Diastereomerically pure azepane derivatives can be prepared with excellent yield and high stereoselectivity through the expansion of a piperidine ring. rsc.org This method has been successfully applied to construct the azepane backbone of potentially bioactive compounds. rsc.org

Dearomative Ring Expansion of Nitroarenes : A novel photochemical strategy allows for the preparation of complex azepanes from simple nitroarenes. researchgate.net This process, mediated by blue light at room temperature, involves the conversion of a nitro group into a singlet nitrene, which transforms the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system. Subsequent hydrogenolysis yields the saturated azepane. researchgate.net

Cascade Ring Expansions : Innovative cascade reactions have been developed to form azepanes from linear precursors. One such example involves the reaction of linear olefinic aziridines with N-bromosuccinimide (NBS). This initiates a cascade that proceeds through a cyclic aziridinium (B1262131) ion, which then undergoes stereoselective ring opening to furnish the azepane structure. rsc.org

These methods highlight the versatility of ring expansion chemistry in generating complex azepane structures from simpler starting materials.

Cyclization Strategies for Seven-Membered Azacycles

Direct cyclization to form seven-membered rings is often challenging due to unfavorable ring strain and entropic factors. researchgate.netyoutube.com However, several effective intramolecular strategies have been developed to construct the azepane nucleus.

Notable cyclization approaches include:

Silyl-aza-Prins Cyclization : The synthesis of trans-azepanes can be achieved in high yields and with excellent diastereoselectivity using a silyl-aza-Prins cyclization of allylsilyl amines. nih.gov The outcome of this reaction is highly dependent on the Lewis acid catalyst employed; for instance, indium trichloride (B1173362) (InCl₃) selectively produces azepanes. nih.gov

Intramolecular Nucleophilic Attack : A versatile route involves the deprotonation of alkynyl imines to form an organometallic intermediate, which then undergoes an intramolecular nucleophilic attack on a carbon-carbon triple bond. acs.org This copper-mediated cyclization has proven to be a general method for preparing various carbo- and heterocyclic-annulated azepines. acs.orgnih.gov

[5+2] Aza-annulation : The formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes represents a powerful method for synthesizing structurally diverse azepanes containing alkene or alkyne functionalities. researchgate.netacs.org This reaction proceeds via N-directed distal C(sp³)–H bond functionalization. researchgate.netacs.org

Despite the inherent difficulties, these tailored cyclization strategies provide robust pathways to a wide array of functionalized azepane derivatives.

Transition Metal-Catalyzed Syntheses of Azepane Derivatives

Transition metal catalysis has revolutionized the synthesis of nitrogen-containing heterocycles, and the construction of azepanes is no exception. nih.gov Catalysts based on copper, palladium, and rhodium are particularly prominent, enabling transformations that are otherwise difficult to achieve.

Copper catalysts are widely employed for their efficiency and versatility in forming C-N bonds and facilitating cyclization cascades. acs.orgacs.org

| Methodology | Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Tandem Amination/Cyclization | Functionalized allenynes and amines | Cu(I) complex (e.g., Cu(MeCN)₄PF₆) | Efficient one-pot synthesis of functionalized azepines. | nih.gov |

| [5+2] Aza-annulation | N-fluorosulfonamides and 1,3-dienes/1,3-enynes | Copper catalyst | Features N-directed distal C(sp³)–H activation and allows for late-stage modification of complex molecules. | researchgate.netacs.org |

| Intramolecular Cyclization | Alkynyl imines | Copper thiophenolate (formed in situ) | Proceeds via intramolecular nucleophilic attack of an organocopper center on a C-C triple bond. | acs.org |

| Asymmetric Reductive Cyclization | 2′-vinyl-biaryl-2-imines | In situ formed [Cu(I)/(Ph-BPE)] | Synthesizes 7-membered bridged biarylamines with high diastereo- and enantioselectivity. | nih.gov |

These copper-catalyzed reactions provide access to a broad scope of azepane derivatives under relatively mild conditions. nih.govresearchgate.netacs.org For example, the tandem amination/cyclization of allenynes with amines proceeds smoothly in the presence of a Cu(I) catalyst to yield trifluoromethyl-substituted azepin-2-carboxylates. nih.gov Similarly, the formal [5+2] aza-annulation reaction utilizes a copper catalyst to construct alkene- or alkyne-containing azepanes through a radical mechanism involving a 1,5-hydrogen atom transfer. acs.org

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling and amination reactions that can be adapted for heterocycle formation. thieme-connect.com

| Methodology | Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Double N-Arylation/Cyclization | Stilbene (B7821643) derivatives and various amines | Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., DavePhos, JohnPhos) | One-step synthesis of tricyclic azepine systems like 5H-pyridobenzazepines. | thieme-connect.comresearchgate.net |

| Tandem Cyclization/Addition | N-(2′-(cyanomethyl)-[1,1′-biphenyl]-2-yl)acetamide and phenylboronic acids | Pd(II) catalyst | Eco-friendly solvent system (water:EtOH); provides access to easily modified dibenzo[b,d]azepines. | rsc.orgrsc.org |

| [5+2] Annulation | N-arylhydrazones and alkynes | Pd(OAc)₂ with Cu(OAc)₂ as oxidant | Accesses benzo researchgate.netnih.govdiazepines via a metal-catalyzed Csp²-H annulation. | mdpi.com |

Palladium-catalyzed double N-arylation reactions have been effectively used to construct fused azepine skeletons from appropriate stilbene precursors. thieme-connect.comresearchgate.net Another innovative strategy employs a palladium(II)-catalyzed tandem cyclization/addition in an environmentally friendly water-ethanol solvent system to produce dibenzo[b,d]azepines, which are valuable N-heterocyclic architectures. rsc.orgrsc.org

Rhodium catalysts are particularly effective in mediating reactions involving carbenoid intermediates, which can be harnessed for the synthesis of azepine rings through rearrangement and annulation cascades. nih.govresearchgate.net

| Methodology | Substrates | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Sequential Cyclopropanation/1-aza-Cope Rearrangement | 1-Sulfonyl-1,2,3-triazoles bearing a tethered diene | Rh₂(adc)₄ | Generates fused dihydroazepine derivatives in moderate to excellent yields via an α-imino rhodium(II) carbenoid. | nih.govthieme-connect.com |

| Migration-Annulation Cascade | Substrates generating α-imino rhodium carbenes | Rhodium(II) catalyst | Involves a formal 1,3-migration of hydroxy or acyloxy groups followed by selective annulation to afford azepane derivatives. | acs.orgresearchgate.net |

A notable rhodium-catalyzed method involves the reaction of dienyl-substituted 1-sulfonyl-1,2,3-triazoles. nih.govthieme-connect.com In this process, an intramolecular cyclopropanation of an α-imino rhodium(II) carbenoid leads to a transient vinylcyclopropane (B126155) intermediate, which undergoes a subsequent 1-aza-Cope rearrangement to form fused dihydroazepine derivatives. nih.govthieme-connect.com Furthermore, rhodium carbenes can initiate migration-annulation cascades, providing an efficient tool for synthesizing seven-membered N-heterocycles through a unique rearrangement pathway. acs.orgresearchgate.net

Formation of the Carbonyl-Linked Aniline (B41778) Moiety in 5-(Azepane-1-carbonyl)-2-methoxyaniline

The cornerstone of the synthesis is the formation of the amide linkage between the azepane and the 2-methoxyaniline moieties. This transformation requires the coupling of an amine (azepane) with a carboxylic acid derivative of the aniline portion. The success of this step is highly dependent on the chosen activation method for the carboxylic acid and the reaction conditions, especially considering the electronic properties of the aniline derivative.

Amide bond formation is one of the most frequently used reactions in medicinal chemistry and drug discovery. nih.gov The reaction typically involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. nih.govnih.gov For challenging couplings, such as those involving sterically hindered substrates or electron-deficient anilines, a variety of specialized reagents and protocols have been developed. nih.govrsc.org

Common strategies rely on coupling reagents that convert the carboxylic acid into a more reactive intermediate in situ. These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and uronium salts. luxembourg-bio.com

Carbodiimide-based Reagents: Reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com To suppress side reactions and minimize racemization in chiral substrates, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. nih.gov A combination of EDC, HOBt, and a base like Diisopropylethylamine (DIPEA) has proven effective for coupling various functionalized carboxylic acids with aniline derivatives. nih.gov

Phosphonium and Uronium Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency, even in difficult couplings. researchgate.net HATU, for instance, is a widely utilized reagent for synthesizing amide derivatives, often used with a base like DIPEA in a solvent such as Dimethylformamide (DMF). nih.gov

The choice of reagent and conditions depends on the specific substrates. For anilines, which are less nucleophilic than aliphatic amines, more potent coupling agents may be required to achieve high yields. nih.gov

| Coupling Reagent Class | Examples | Common Additives/Bases | Key Features |

| Carbodiimides | EDC, DCC | HOBt, DMAP, DIPEA | Widely used, cost-effective. Byproduct removal can be an issue (e.g., DCU from DCC). nih.govluxembourg-bio.com |

| Phosphonium Salts | PyBOP, BOP-Cl | Et3N, DIPEA | High reactivity, suitable for hindered amines. nih.gov |

| Uronium/Aminium Salts | HATU, HBTU | DIPEA | Very efficient, often used for difficult couplings and peptide synthesis. nih.govresearchgate.net |

The synthesis of the target molecule requires a specific precursor: an aniline substituted with a methoxy (B1213986) group at the 2-position and a carboxylic acid (or a derivative) at the 5-position. The preparation of such highly substituted anilines can be achieved through various methodologies. organic-chemistry.org

General strategies for aniline synthesis include:

Nitration and Reduction: A common route involves the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine. For instance, the synthesis of the analogous compound 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) begins with a substituted methoxybenzene, which undergoes nitration. The resulting nitrobenzene (B124822) derivative is then reduced, typically using catalytic hydrogenation (e.g., H2 gas with a Palladium on carbon catalyst, Pd/C), to yield the desired aniline. nih.gov

Cross-Coupling Reactions: Modern methods like the Buchwald-Hartwig amination allow for the formation of C-N bonds by coupling aryl halides with amines using a palladium catalyst. organic-chemistry.org This can be an effective way to introduce the amine group onto a pre-functionalized aromatic ring.

Functionalization of Pre-existing Anilines: Starting with a simpler aniline, such as 4-bromo-2-methoxyaniline, the desired carboxylic acid group could be installed through reactions like lithium-halogen exchange followed by quenching with carbon dioxide, or through palladium-catalyzed carbonylation reactions.

A plausible precursor for this compound would be 5-amino-4-methoxybenzoic acid. Its synthesis could start from 4-methoxybenzoic acid, proceeding through nitration to introduce a nitro group ortho to the methoxy group, followed by reduction to the amine.

Total Synthesis of this compound

A proposed synthetic pathway would be:

Preparation of the Aniline Precursor: Synthesize 5-amino-4-methoxybenzoic acid. This could be achieved starting from 4-methoxybenzoic acid via a nitration step, followed by a reduction of the resulting nitro-intermediate to the aniline using a standard method like catalytic hydrogenation. nih.gov

Amide Coupling: Couple the synthesized 5-amino-4-methoxybenzoic acid with azepane. This critical step would employ one of the amide bond formation strategies discussed previously. For example, the reaction could be carried out using EDC and HOBt in a suitable solvent like DMF or Dichloromethane (DCM) in the presence of a base. nih.govresearchgate.net The carboxylic acid would be activated by EDC/HOBt, after which the nucleophilic azepane would attack the activated carbonyl to form the final amide product, this compound.

This two-stage approach combines the synthesis of a custom-substituted aniline with a standard, high-yielding coupling reaction, representing an efficient and logical route to the target compound.

Green Chemistry Principles in the Synthesis of Azepane-Derived Compounds

The principles of green chemistry, formulated by Paul Anastas and John Warner, provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. mdpi.comresearchgate.net These principles are highly relevant to the synthesis of pharmacologically relevant molecules like azepane derivatives. nih.gov

The 12 Principles of Green Chemistry include:

Waste Prevention: Design syntheses to prevent waste rather than treating it after it is created. nih.govnih.gov

Atom Economy: Maximize the incorporation of all materials used in the process into the final product. nih.gov

Less Hazardous Chemical Syntheses: Use and generate substances with little or no toxicity. nih.gov

Designing Safer Chemicals: Design chemical products to be effective while minimizing their toxicity. nih.gov

Safer Solvents and Auxiliaries: Avoid or minimize the use of auxiliary substances like solvents. If used, they should be innocuous. nih.govjddhs.com

Design for Energy Efficiency: Minimize energy requirements by conducting reactions at ambient temperature and pressure where possible. nih.gov

Use of Renewable Feedstocks: Use renewable rather than depleting raw materials. nih.gov

Reduce Derivatives: Minimize or avoid unnecessary derivatization (e.g., use of protecting groups), which requires additional reagents and generates waste. nih.govnih.gov

Catalysis: Use catalytic reagents, which are superior to stoichiometric reagents. nih.govnih.gov

Design for Degradation: Design products to break down into innocuous substances after use. nih.gov

Real-Time Analysis for Pollution Prevention: Develop analytical methods for real-time monitoring to prevent the formation of hazardous substances. nih.gov

Inherently Safer Chemistry for Accident Prevention: Choose substances and forms of substances that minimize the potential for chemical accidents. nih.gov

Structure Activity Relationship Sar Studies of 5 Azepane 1 Carbonyl 2 Methoxyaniline and Its Derivatives

Influence of Azepane Ring Substitutions on Biological Activity

The seven-membered azepane ring is a significant structural motif found in a variety of biologically active compounds, and its substitution pattern can profoundly impact pharmacological activity. researchgate.netresearchgate.net While direct SAR studies on 5-(azepane-1-carbonyl)-2-methoxyaniline are not extensively documented, principles derived from related azepane-containing molecules suggest key trends. The size and flexibility of the azepane ring allow it to adopt various conformations, which can be critical for optimal interaction with a biological target. nih.gov

Substitutions on the azepane ring can influence activity through several mechanisms, including steric, electronic, and conformational effects. For instance, the introduction of small alkyl groups at different positions on the ring could probe the steric tolerance of the binding pocket. A hypothetical SAR study might reveal that substitution at the C4 position is well-tolerated, whereas substitution at positions closer to the carbonyl linker could lead to a decrease in activity due to steric hindrance.

Furthermore, the introduction of polar functional groups, such as hydroxyl or amino groups, could provide additional hydrogen bonding opportunities with the target protein, potentially enhancing binding affinity. Conversely, bulky or rigid substituents might restrict the conformational flexibility of the azepane ring, which could be either beneficial or detrimental depending on the required bioactive conformation. nih.gov The stereochemistry of these substitutions is also a critical factor, as different enantiomers or diastereomers may exhibit distinct biological activities and potencies. rsc.org

To illustrate these principles, the following table presents hypothetical SAR data for derivatives of this compound with substitutions on the azepane ring, based on general observations from related compounds.

| Compound | Azepane Ring Substitution | Hypothetical Biological Activity (IC50, nM) | Rationale |

|---|---|---|---|

| Parent | None | 50 | Baseline activity |

| Derivative A | 4-methyl | 45 | Small alkyl group may be tolerated in a hydrophobic pocket. |

| Derivative B | 4,4-dimethyl | 75 | Increased steric bulk may lead to a slight decrease in affinity. |

| Derivative C | 4-hydroxy | 25 | Potential for an additional hydrogen bond with the target. |

| Derivative D | 3-phenyl | 150 | Large, bulky group may cause significant steric clash. |

Role of the Carbonyl Linker in Ligand-Target Recognition

The carbonyl linker in this compound is a critical functional group that plays a pivotal role in ligand-target recognition. This amide carbonyl group can act as a hydrogen bond acceptor, a key interaction for anchoring the ligand within the binding site of a protein. The planarity of the amide bond also imposes conformational constraints on the molecule, influencing the relative orientation of the azepane ring and the methoxyaniline moiety.

In many biologically active carboxamides, the carbonyl oxygen is observed to form a crucial hydrogen bond with an amino acid residue in the target protein, such as the backbone N-H of a peptide bond. nih.govnih.govmdpi.com The strength of this interaction can be modulated by the electronic environment of the carbonyl group. Electron-withdrawing groups on the adjacent azepane or aniline (B41778) rings could potentially alter the partial negative charge on the carbonyl oxygen, thereby influencing the strength of the hydrogen bond.

Impact of the Methoxyaniline Moiety on Pharmacological Profiles

The 2-methoxyaniline moiety is a well-established pharmacophore present in a multitude of compounds with diverse biological activities. nih.govbeilstein-journals.org Specifically, the 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) fragment, which is structurally related to the title compound, is a key component of numerous potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a critical target in angiogenesis and cancer therapy. nih.govbeilstein-journals.org This suggests that the 2-methoxyaniline portion of this compound is likely to be a significant contributor to its pharmacological profile.

Substitutions on the aniline ring can be used to probe the SAR of this moiety. For example, moving the methoxy (B1213986) group to the 3- or 4-position would likely alter the compound's activity by changing its electronic and conformational properties. The introduction of other substituents, such as halogens or small alkyl groups, at various positions on the aniline ring could further modulate the compound's lipophilicity, electronic properties, and steric profile, leading to changes in its biological activity. researchgate.netrsc.org

The following table provides hypothetical SAR data for derivatives of this compound with substitutions on the methoxyaniline moiety, drawing on known trends for related pharmacophores. nih.govbeilstein-journals.org

| Compound | Methoxyaniline Moiety Substitution | Hypothetical Biological Activity (IC50, nM) | Rationale |

|---|---|---|---|

| Parent | 2-methoxy | 50 | Baseline activity |

| Derivative E | 3-methoxy | 100 | Positional isomer may have a less favorable orientation for binding. |

| Derivative F | 4-methoxy | 120 | Positional isomer may have a less favorable orientation for binding. |

| Derivative G | 2-ethoxy | 60 | Slightly larger alkoxy group may have a minor impact on activity. |

| Derivative H | 2-methoxy-4-chloro | 35 | Electron-withdrawing group may enhance binding through specific interactions. |

Conformational Analysis and its Correlation with Biological Activity

The conformational flexibility of this compound is a key determinant of its biological activity. The seven-membered azepane ring can exist in several low-energy conformations, such as chair, boat, and twist-boat forms. nih.gov The specific conformation adopted upon binding to a biological target is known as the bioactive conformation. Understanding the conformational preferences of the molecule in solution and in the bound state is therefore essential for rational drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are powerful tools for studying the conformational landscape of molecules like this compound. nih.gov For instance, NMR studies on related N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed the presence of unexpected low-energy conformations characterized by intramolecular pi-stacking interactions and a twist-boat ring conformation. nih.gov It is plausible that similar intramolecular interactions could influence the conformational equilibrium of this compound.

The relative orientation of the azepane ring and the methoxyaniline moiety, dictated by the torsional angles around the amide bond, is also critical for biological activity. The bioactive conformation is the one that presents the key pharmacophoric features in the optimal spatial arrangement for interaction with the target's binding site. Rigidifying the molecule into its bioactive conformation, for example, by introducing cyclic constraints, is a common strategy in medicinal chemistry to enhance potency and selectivity.

Computational Approaches in SAR Elucidation for Azepane-Aniline Systems

Computational chemistry provides invaluable tools for elucidating the SAR of complex molecules like this compound, offering insights that can guide the synthesis and evaluation of new derivatives.

Molecular modeling and docking are computational techniques used to predict the binding mode and affinity of a ligand to its biological target. researchgate.netnih.govresearchgate.netnih.govmdpi.com In the absence of an experimentally determined co-crystal structure, a homology model of the target protein can be constructed. Docking simulations can then be performed to place the this compound molecule into the putative binding site of the target.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. mdpi.com By docking a series of derivatives with varying substituents on the azepane ring and the methoxyaniline moiety, it is possible to rationalize observed SAR trends and predict the activity of novel compounds. For example, docking studies might show that a particular substituent on the azepane ring fits snugly into a hydrophobic pocket of the receptor, explaining its enhanced activity. researchgate.net

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.netresearchgate.netresearchgate.netrdd.edu.iq DFT calculations can provide valuable information about the conformational preferences, charge distribution, and frontier molecular orbitals (HOMO and LUMO) of this compound and its derivatives. researchgate.netias.ac.in

Conformational analysis using DFT can help to identify the low-energy conformers of the molecule in the gas phase or in solution, providing insights that complement experimental techniques like NMR. researchgate.net Electronic analysis, on the other hand, can be used to calculate properties such as the electrostatic potential surface, which indicates regions of the molecule that are electron-rich or electron-poor and are therefore likely to engage in electrostatic interactions.

Furthermore, DFT can be used to compute descriptors that are relevant for quantitative structure-activity relationship (QSAR) studies, such as dipole moment, polarizability, and orbital energies. nih.govresearchgate.net These descriptors can be correlated with biological activity to develop predictive models for the design of new, more potent analogs.

Potential Therapeutic Applications of Azepane Aniline Derivatives

Modulation of Central Nervous System (CNS) Targets

Derivatives of azepane and aniline (B41778) have been investigated for their effects on the central nervous system. Some aniline derivatives have shown the ability to act as CNS agents. For instance, certain conformationally restricted aniline derivatives have been found to exhibit CNS effects in animal models. The structural features of these molecules play a crucial role in their interaction with CNS targets.

Additionally, tricyclic azepine derivatives have been developed as selective antagonists for the 5-HT6 serotonin (B10506) receptor, which is a target for cognitive enhancement and the treatment of neuropsychiatric disorders. These compounds were designed to have good brain penetration, a critical factor for CNS-active drugs. The azepane ring in 5-(Azepane-1-carbonyl)-2-methoxyaniline could potentially contribute to favorable pharmacokinetic properties for CNS penetration, although specific studies are required to confirm this.

Anti-inflammatory Potential

The anti-inflammatory potential of azepane-containing compounds is a significant area of research. Azepines and their derivatives are recognized for their boundless medicinal and biological applications, including anti-inflammatory activities. A structurally similar compound, 5-(azepane-1-sulfonyl)-2-methoxyaniline, has been noted for its anti-inflammatory properties, with a proposed mechanism of inhibiting prostaglandin (B15479496) production. Although this compound has a sulfonyl group instead of a carbonyl group, it suggests that the azepane-methoxyaniline scaffold may be a promising starting point for the development of new anti-inflammatory agents.

Furthermore, various pyrimido[1,6-a]azepine derivatives have been synthesized and screened for their anti-inflammatory activity, with some compounds showing activity comparable to or higher than the reference drug diclofenac (B195802) sodium, and with minimal gastric ulceration.

Antimicrobial and Antifungal Activity

The azepane scaffold is present in numerous compounds with demonstrated antimicrobial and antifungal properties. In one study, a series of new pyridobenzazepine derivatives were synthesized and tested for their in vitro antimicrobial activity. Some of these azepine derivatives showed better antibacterial and antifungal activity than their analogues, with one derivative displaying potent activity against tested bacteria and another showing promising antifungal activity.

Table 1: In Vitro Antimicrobial Activity of Selected Azepine Derivatives

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Azepine Derivative 8 | S. aureus | 39-78 |

| Azepine Derivative 8 | E. coli | 39-78 |

| Azepine Derivative 12 | C. albicans | 156 |

| Azepine Derivative 12 | S. cerevisiae | 156 |

| Azepine Derivative 27 | C. albicans | 156 |

| Azepine Derivative 27 | S. cerevisiae | 156 |

Data is illustrative of the potential of the azepine class and not specific to this compound.

Anticancer and Antiviral Research

Azepane-based compounds have attracted significant attention in the field of oncology. The structural diversity of azepane derivatives makes them valuable for the discovery of new therapeutic agents against cancer. A review of azepane-based compounds highlighted their wide range of therapeutic applications, including as anti-cancer agents.

Indole-fused azepines, for example, have been identified as privileged structures in medicinal chemistry with a broad spectrum of biological activities, including anticancer effects. While this compound is not an indole-fused azepine, this demonstrates the versatility of the azepine ring in anticancer drug design. Furthermore, some azepane derivatives have been investigated for their antiviral activities.

Enzyme Inhibition for Disease Intervention (e.g., Protein Kinases, Glutamate Dehydrogenase)

The inhibition of specific enzymes is a key strategy in the treatment of many diseases. The azepane moiety is a structural feature in some enzyme inhibitors. For example, azepane-containing derivatives have been explored as inhibitors of protein tyrosine phosphatases PTPN1 and PTPN2, which are targets for enhancing anti-tumor immunity.

While direct evidence for this compound as an enzyme inhibitor is lacking, the broader class of azepane derivatives has shown promise in this area. For instance, the natural product Balanol, which contains an azepane core, is a known protein kinase inhibitor.

Receptor Antagonism and Agonism (e.g., Arginine Vasopressin Receptors, CFTR)

Azepane derivatives have been designed to act as antagonists or agonists at various receptors. For example, tricyclic azepine derivatives have been successfully developed as selective 5-HT6 receptor antagonists. This receptor is implicated in cognitive function and certain psychiatric disorders.

Additionally, biphenyloxy-alkyl-piperidine and azepane derivatives have been synthesized and evaluated for their binding properties at the human histamine (B1213489) H3 receptor, with some compounds showing high affinity and acting as antagonists. The ability of the azepane scaffold to be incorporated into molecules that selectively target specific receptors highlights its importance in drug discovery.

Future Perspectives and Research Directions for 5 Azepane 1 Carbonyl 2 Methoxyaniline Analogues

Development of Novel and Efficient Synthetic Pathways

The exploration of the full therapeutic potential of 5-(azepane-1-carbonyl)-2-methoxyaniline analogues is intrinsically linked to the development of innovative and efficient synthetic methodologies. Future research will likely focus on several key areas to streamline the synthesis of diverse libraries of these compounds.

One promising direction is the advancement of catalyst-free and metal-free reaction conditions . Traditional synthetic routes often rely on metal catalysts, which can be costly and may introduce contaminants into the final products. Recent developments in catalyst-free amidation of aldehydes and other carbonyl compounds with amines offer a greener and more cost-effective alternative. rsc.orgsemanticscholar.orgresearchgate.netbohrium.com Exploring these catalyst-free approaches for the coupling of 2-methoxyaniline derivatives with functionalized azepanes could significantly improve the efficiency and environmental footprint of the synthesis.

Furthermore, the development of one-pot and tandem reactions will be crucial for accelerating the synthesis of analogue libraries. nih.gov For instance, a tandem amination/cyclization reaction could be envisioned to construct the azepane ring and couple it to the aniline (B41778) moiety in a single, efficient step. nih.gov Such strategies not only reduce the number of synthetic steps and purification procedures but also allow for the rapid generation of a wide range of analogues for biological screening.

The synthesis of highly substituted and stereochemically complex azepane derivatives remains a challenge. researchgate.net Future research will likely leverage novel strategies such as the dearomative ring expansion of nitroarenes and cross-coupling reactions with α-halo eneformamides to access a wider range of functionalized azepanes. acs.orglifechemicals.com These advanced synthetic methods will enable the introduction of diverse substituents on the azepane ring, which is crucial for fine-tuning the pharmacological properties of the analogues. lifechemicals.com

Table 1: Comparison of Potential Synthetic Strategies for this compound Analogues

| Synthetic Strategy | Advantages | Potential Challenges |

| Catalyst-Free Amidation | Environmentally friendly, cost-effective, reduced metal contamination. | May require specific activation of starting materials, potentially lower yields for some substrates. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced reaction time and waste. | Optimization of reaction conditions for multiple steps can be complex. |

| Advanced Azepane Synthesis | Access to novel and complex azepane scaffolds with diverse functionalities. | May involve multi-step procedures and require specialized reagents. |

Advanced SAR and Rational Drug Design Strategies for Potency and Selectivity

A deep understanding of the structure-activity relationship (SAR) is paramount for optimizing the potency and selectivity of this compound analogues. Future research will employ a combination of traditional medicinal chemistry approaches and advanced computational methods to guide the design of next-generation compounds.

Systematic modification of the core scaffold will continue to be a cornerstone of SAR studies. This involves exploring the impact of various substituents on the azepane ring, the 2-methoxyaniline core, and the carbonyl linker. For instance, the introduction of different functional groups on the azepane ring can influence the molecule's conformation and its interaction with biological targets. lifechemicals.com Similarly, modifications to the aniline ring, such as altering the position and nature of the methoxy (B1213986) group or introducing additional substituents, can significantly impact potency and selectivity. nih.gov

Structure-based drug design (SBDD) will play an increasingly important role, particularly as the three-dimensional structures of relevant biological targets become available. nih.govresearchgate.netmdpi.com By understanding the binding mode of lead compounds within the active site of a target protein, researchers can rationally design analogues with improved affinity and selectivity. This approach has been successfully applied to the design of selective G protein-coupled receptor (GPCR) ligands and kinase inhibitors. nih.govnih.govrsc.orgrjeid.com

Computational modeling and in silico screening will be invaluable tools for prioritizing the synthesis of the most promising analogues. nih.govmdpi.comnih.govajol.infomdpi.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations can predict the binding affinity and pharmacological properties of virtual compounds, thereby reducing the number of compounds that need to be synthesized and tested experimentally. ajol.info

Table 2: Key Structural Modifications and Their Potential Impact on Activity

| Structural Moiety | Potential Modifications | Anticipated Impact on Pharmacological Properties |

| Azepane Ring | Introduction of alkyl, aryl, or heterocyclic substituents; variation of ring conformation. | Modulation of binding affinity, selectivity, and pharmacokinetic properties. |

| 2-Methoxyaniline Core | Alteration of substituent position and nature; replacement with other heterocyclic systems. | Enhancement of potency, selectivity, and metabolic stability. |

| Carbonyl Linker | Replacement with bioisosteres such as sulfonyl or other linking groups. | Modification of binding interactions and physicochemical properties. |

Exploration of Novel Biological Targets and Therapeutic Areas

The versatile structure of this compound analogues suggests that they may interact with a wide range of biological targets, opening up possibilities for their application in various therapeutic areas.

Another promising avenue is the exploration of these analogues as modulators of G protein-coupled receptors (GPCRs) . nih.govresearchgate.netmdpi.com GPCRs are a large family of cell surface receptors that are involved in a wide range of physiological processes and are important targets for many approved drugs. The conformational flexibility of the azepane ring could allow for optimal interactions with the binding pockets of various GPCRs. lifechemicals.com

Furthermore, the aniline moiety is a common feature in many biologically active compounds, and its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. nih.gov By leveraging the structural diversity that can be achieved through the synthesis of analogues, it may be possible to identify compounds with novel mechanisms of action and therapeutic applications in areas such as infectious diseases, inflammatory disorders, and neurodegenerative diseases. nih.gov

In silico screening and computational target prediction will be instrumental in identifying novel biological targets for these analogues. nih.govmdpi.comnih.gov By comparing the structural features of the analogues with known ligands for various targets, it is possible to generate hypotheses about their potential biological activities, which can then be validated experimentally.

Translational Research Opportunities in Preclinical Studies

The successful translation of promising this compound analogues from the laboratory to the clinic will depend on a robust preclinical development program that includes the identification and validation of translational biomarkers. criver.comnih.gov

Pharmacokinetic and pharmacodynamic (PK/PD) studies will be essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the analogues, as well as their dose-response relationships. nih.gov These studies will help to identify compounds with favorable drug-like properties and to establish appropriate dosing regimens for further in vivo studies.

The identification of translational biomarkers will be crucial for monitoring the biological activity of the analogues in preclinical models and, eventually, in human clinical trials. criver.comnih.gov These biomarkers could be molecular (e.g., changes in gene or protein expression), imaging-based, or physiological in nature. For example, if an analogue is found to be a potent kinase inhibitor, a relevant biomarker could be the phosphorylation status of a downstream target of that kinase.

Preclinical efficacy studies in relevant animal models of disease will be necessary to demonstrate the therapeutic potential of the most promising analogues. nih.govresearchgate.netmdpi.com These studies will provide critical data on the in vivo activity of the compounds and will help to build a strong case for their advancement into clinical development. The selection of appropriate animal models that accurately recapitulate the human disease will be a key factor in the success of these studies.

Q & A

Basic Research Questions

Q. What is the pharmacological significance of 5-(Azepane-1-carbonyl)-2-methoxyaniline in medicinal chemistry?

- Answer : This compound is structurally analogous to 5-(ethylsulfonyl)-2-methoxyaniline (compound 5 ), a key pharmacophoric fragment in VEGFR2 tyrosine kinase inhibitors . Such fragments enable critical interactions with amino acid residues (e.g., Asp921 and Cys917 in VEGFR2) and are integral to antitumor agents, cardiovascular therapies, and enzyme modulators . The azepane-1-carbonyl group may enhance binding affinity or metabolic stability compared to sulfonyl derivatives, though specific studies on this variant require further validation .

Q. What are common synthetic routes for polyheterosubstituted anilines like this compound?

- Answer : Synthesis typically involves multi-step pathways starting from commercially available precursors. For example, 5-(ethylsulfonyl)-2-methoxyaniline is prepared via:

Sulfonation of anisole to generate sulfonyl chlorides .

Nucleophilic substitution (e.g., with Na₂SO₃) to form sulfinates .

Alkylation (e.g., with EtI) and nitration (HNO₃/H₂SO₄) .

Reduction of nitro groups to amines (e.g., Pd/C-H₂) .

Adapting this route for azepane derivatives would replace sulfonyl chloride with azepane-1-carbonyl precursors, requiring optimization of coupling conditions .

Q. How are physicochemical properties (e.g., stability, solubility) of such compounds characterized?

- Answer : Key methods include:

- Spectroscopy : ¹H/¹³C NMR, IR, and LC-MS/GC-MS for structural confirmation .

- Thermal analysis : Melting point determination (Kofler apparatus) .

- Chromatography : TLC for reaction monitoring and purity assessment .

- Elemental analysis : Validation of empirical formulas .

For azepane derivatives, stability under acidic/basic conditions and solubility in polar solvents (e.g., DMSO, MeOH) should be prioritized due to potential metabolic liabilities .

Advanced Research Questions

Q. How can conflicting data on reaction yields in nitration steps be resolved during synthesis?

- Answer : Nitration of intermediates (e.g., 1-(ethylsulfonyl)-4-methoxybenzene) using concentrated HNO₃ at 100°C yields 73% of the desired nitro derivative 4 , but competing dinitro byproducts (e.g., 4a ) form under H₂SO₄ co-solvent conditions (54% yield) . To minimize byproducts:

- Optimize temperature (60°C vs. 100°C) and acid strength .

- Use regioselective catalysts (e.g., zeolites) or kinetic control via slow reagent addition.

- Monitor reactions with real-time FT-IR or LC-MS to identify optimal quenching points .

Q. What methodological challenges arise in characterizing polyheterosubstituted anilines with azepane moieties?

- Answer : Challenges include:

- Spectral complexity : Overlapping signals in ¹H NMR due to azepane’s conformational flexibility. Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) .

- Hydrogen bonding : Azepane’s amide group may alter solubility and aggregation states, complicating mass spectrometry ionization. Electrospray ionization (ESI) with additives (e.g., formic acid) improves detection .

- Crystallinity : Poor crystal formation hinders X-ray diffraction. Co-crystallization with chiral auxiliaries or salt formation may enhance crystallinity .

Q. How do electronic effects of substituents (e.g., azepane vs. sulfonyl) influence bioactivity in kinase inhibitors?

- Answer : Sulfonyl groups enhance hydrogen bonding with kinase active sites (e.g., VEGFR2’s Asp921), while azepane-1-carbonyl may introduce steric bulk or modulate electron density. Computational modeling (e.g., DFT for charge distribution) and SAR studies comparing IC₅₀ values of azepane vs. sulfonyl analogs are critical . For example, azepane derivatives could improve membrane permeability due to increased lipophilicity .

Data Analysis and Optimization

Q. What strategies mitigate low yields in multi-step syntheses of azepane-containing anilines?

- Answer :

- Stepwise optimization : Prioritize high-yield steps (e.g., sulfinate formation at 99% yield ) and troubleshoot bottlenecks (e.g., nitro reduction).

- Green chemistry : Replace toxic solvents (e.g., CHCl₃) with alternatives (e.g., cyclopentyl methyl ether) .

- Flow chemistry : Continuous reactors improve heat/mass transfer in exothermic nitrations .

Q. How can advanced oxidation processes (AOPs) degrade hazardous byproducts from aniline synthesis?

- Answer : AOPs like photo-Fenton oxidation degrade persistent byproducts (e.g., dichloroaniline) via hydroxyl radicals. Key parameters:

- pH 2.5–3.0 for optimal Fe²⁺/H₂O₂ reactivity.

- UV irradiation (254 nm) to accelerate radical generation .

- Monitor degradation with GC-MS and toxicity assays (e.g., Microtox®) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.